Tert-butyl 3-oxo-2,8-diazaspiro[3.6]decane-8-carboxylate
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Overview
Description
Tert-butyl 3-oxo-2,8-diazaspiro[36]decane-8-carboxylate is a chemical compound with the molecular formula C13H22N2O3 It is a spirocyclic compound, meaning it contains a unique ring structure where two rings are connected through a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-oxo-2,8-diazaspiro[3.6]decane-8-carboxylate typically involves the reaction of a suitable diazaspiro compound with tert-butyl chloroformate. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the principles of scale-up from laboratory synthesis to industrial production would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-oxo-2,8-diazaspiro[3.6]decane-8-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or carboxylic acid derivative, while reduction may produce an alcohol. Substitution reactions can result in a variety of substituted spirocyclic compounds .
Scientific Research Applications
Tert-butyl 3-oxo-2,8-diazaspiro[3.6]decane-8-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex spirocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Mechanism of Action
The mechanism of action of tert-butyl 3-oxo-2,8-diazaspiro[3.6]decane-8-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate: This compound has a similar spirocyclic structure but includes an oxygen atom in the ring.
Tert-butyl 2,8-diazaspiro[4.5]decane-8-carboxylate: Another spirocyclic compound with a different ring size and substitution pattern.
Uniqueness
Tert-butyl 3-oxo-2,8-diazaspiro[3.6]decane-8-carboxylate is unique due to its specific ring structure and the presence of both nitrogen and oxygen atoms in the ring. This combination of features gives it distinct chemical and biological properties, making it valuable for various research applications.
Properties
IUPAC Name |
tert-butyl 3-oxo-2,8-diazaspiro[3.6]decane-8-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O3/c1-12(2,3)18-11(17)15-7-4-5-13(6-8-15)9-14-10(13)16/h4-9H2,1-3H3,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROYGOHYDJHICDZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC2(CC1)CNC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O3 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.33 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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